N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide
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Overview
Description
N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide: is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further connected to a dimethylphenoxy group. The compound’s structure includes a three-membered cyclopropyl ring and an aromatic phenoxy group, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of cyclopropylamine with 2-(2,3-dimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or amines.
Scientific Research Applications
Chemistry: N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: Its structural features make it a candidate for the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and the phenoxy moiety play crucial roles in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-cyclopropyl-2-(3,4-dimethylphenoxy)acetamide: Similar structure but with different substitution pattern on the phenoxy group.
N-cyclopropyl-2-(2,3-dimethylphenoxy)-N-(2-hydroxyethyl)acetamide: Contains an additional hydroxyethyl group, which may alter its reactivity and applications.
Uniqueness: N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and phenoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-9-4-3-5-12(10(9)2)16-8-13(15)14-11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,14,15) |
InChI Key |
PCLBJWZITKRRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CC2)C |
Origin of Product |
United States |
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